2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide
Overview
Description
2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H16ClF3N2O3S and its molecular weight is 432.8 g/mol. The purity is usually 95%.
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Scientific Research Applications
Photoreactive Properties in Drug Research
The study by Watanabe et al. (2015) discusses the photoreactions of flutamide, a compound structurally related to the chemical , highlighting its different photoreactions in various solvents and its implications in anti-cancer drug research, particularly in understanding drug stability and phototoxicity under sunlight exposure Watanabe, Fukuyoshi, & Oda, 2015.
Synthesis and Applications of Sulfur-Substituted Compounds
Ochiai et al. (2011) synthesized stable sulfur-substituted tetrahedrane derivatives, demonstrating applications in the development of novel organic compounds with potential in materials science and pharmaceuticals, showcasing the versatility of sulfur-substituted molecules in synthetic chemistry Ochiai, Nakamoto, Inagaki, & Sekiguchi, 2011.
Novel Polyimides with High Refractive Index
Tapaswi et al. (2015) focused on the synthesis of transparent aromatic polyimides derived from thiophenyl-substituted benzidines, revealing the potential of sulfur and trifluoromethyl-containing compounds in creating materials with high refractive indices and thermal stability, relevant for optical materials research Tapaswi, Choi, Jeong, Ando, & Ha, 2015.
Anticancer and Analgesic Activities
Rani et al. (2014) explored the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, indicating the relevance of such chemical structures in the development of therapeutic agents for various medical conditions, highlighting the broader pharmaceutical applications of acetamide derivatives Rani, Pal, Hegde, & Hashim, 2014.
Properties
IUPAC Name |
2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF3N2O3S/c1-9-4-10(2)17(11(3)5-9)23-16(25)8-28-15-7-13(19)12(18(20,21)22)6-14(15)24(26)27/h4-7H,8H2,1-3H3,(H,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHQCTQQPSFISE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=C(C=C(C(=C2)Cl)C(F)(F)F)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF3N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381458 | |
Record name | 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
432.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
217490-34-1 | |
Record name | 2-[5-chloro-2-nitro-4-(trifluoromethyl)phenyl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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